3-Hydrazinylidenemorpholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Hydrazinylidenemorpholine, also known as (3Z)-3-morpholinone hydrazone, is a versatile compound with the molecular formula C4H9N3O and a molecular weight of 115.13 g/mol . This compound has garnered interest in various fields such as material science, pharmacology, and nanotechnology due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Hydrazinylidenemorpholine typically involves the reaction of morpholine with hydrazine derivatives. One common method includes the condensation of morpholine-3-one with hydrazine hydrate under controlled conditions . The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours to ensure complete reaction.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters such as temperature, pressure, and pH to optimize yield and purity. The product is then purified through crystallization or distillation techniques .
Chemical Reactions Analysis
Types of Reactions: 3-Hydrazinylidenemorpholine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form hydrazine derivatives.
Substitution: The hydrazine group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield morpholinone derivatives, while substitution reactions can produce various substituted hydrazones .
Scientific Research Applications
3-Hydrazinylidenemorpholine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly as a potential therapeutic agent.
Industry: It is utilized in the production of polymers, resins, and other industrial materials
Mechanism of Action
The mechanism of action of 3-Hydrazinylidenemorpholine involves its interaction with specific molecular targets and pathways. The hydrazine group can form covalent bonds with various biomolecules, leading to alterations in their function. This interaction can inhibit or activate specific enzymes and receptors, thereby exerting its biological effects .
Comparison with Similar Compounds
Morpholine: A simple analog that lacks the hydrazine group.
Hydrazine: A compound with similar reactivity but without the morpholine ring.
Pyrrolopyrazine: A nitrogen-containing heterocycle with different biological activities
Uniqueness: 3-Hydrazinylidenemorpholine is unique due to the presence of both the morpholine ring and the hydrazine group, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a valuable compound in various research and industrial applications .
Properties
IUPAC Name |
3,6-dihydro-2H-1,4-oxazin-5-ylhydrazine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9N3O/c5-7-4-3-8-2-1-6-4/h1-3,5H2,(H,6,7) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RCQYQVVZSFVDPL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC(=N1)NN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9N3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
115.13 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.